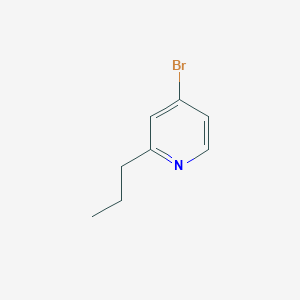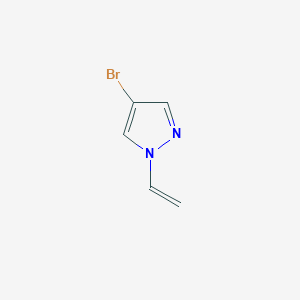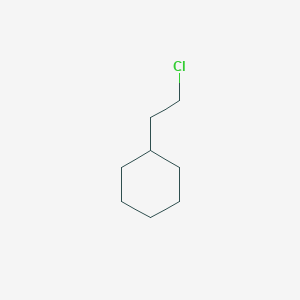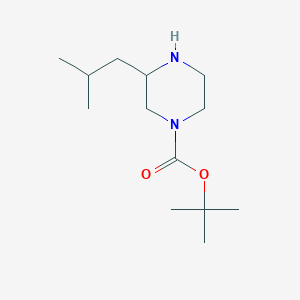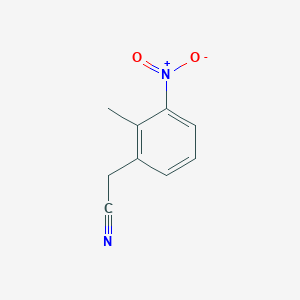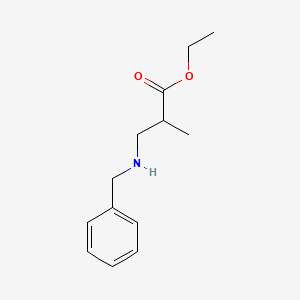
Ethyl 3-(benzylamino)-2-methylpropanoate
概述
描述
Ethyl 3-(benzylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 3-(benzylamino)-2-methylpropanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-2-methylpropanoate typically involves the reaction of 3-(benzylamino)-2-methylpropanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the 3-(benzylamino)-2-methylpropanoic acid reacts with ethanol to form the ester.
Reaction Conditions:
Reagents: 3-(benzylamino)-2-methylpropanoic acid, ethanol, sulfuric acid
Temperature: Reflux conditions (approximately 78°C)
Time: Several hours (typically 4-6 hours)
Yield: Moderate to high, depending on the purity of the starting materials and reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
Ethyl 3-(benzylamino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-(benzylamino)-2-methylpropanoic acid
Reduction: 3-(benzylamino)-2-methylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Ethyl 3-(benzylamino)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-(benzylamino)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological molecules. The benzylamino group can form hydrogen bonds and participate in electrostatic interactions with proteins and enzymes, influencing their activity and function.
相似化合物的比较
Ethyl 3-(benzylamino)-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 3-(phenylamino)-2-methylpropanoate: Similar structure but with a phenyl group instead of a benzyl group.
Ethyl 3-(methylamino)-2-methylpropanoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 3-(dimethylamino)-2-methylpropanoate: Similar structure but with a dimethylamino group instead of a benzyl group.
Uniqueness: this compound is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
ethyl 3-(benzylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)11(2)9-14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWGPSWMIFWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543703 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99985-63-4 | |
| Record name | Ethyl 3-(benzylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
